3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCKKSMJQPAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation.
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway. By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to alterations in cell cycle progression.
Biochemische Analyse
Biochemical Properties
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins. For instance, it has been reported to interact with cyclin-dependent kinase 2 in humans
Cellular Effects
Related compounds have been reported to exhibit anticancer activity against various cell lines. They are also known to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with cyclin-dependent kinase 2, which suggests that it may exert its effects through modulation of cell cycle regulation.
Biologische Aktivität
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, kinase inhibitor, and antimicrobial compound.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl and a pyridin-3-ylmethyl substituent. Its molecular formula is C18H19ClN4, with a molecular weight of 344.83 g/mol. The presence of the chlorophenyl group is significant for enhancing biological activity due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have been evaluated against various cancer cell lines, demonstrating inhibitory effects on cell proliferation.
Case Study: EGFR Inhibition
A related study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity against the NCI 60 cancer cell lines. Notably, derivatives exhibited significant anti-proliferative activity attributed to their ability to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers . The compound's structural analogs were found to possess IC50 values ranging from 0.87 to 12.91 µM against breast cancer cells (MCF-7 and MDA-MB-231) .
Kinase Inhibition
Kinase inhibition is another critical aspect of the biological activity of this compound. Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit specific kinases involved in cancer progression.
Table 1: Kinase Inhibition Profile
| Compound | Kinase Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AKT2/PKBβ | 12 | |
| Derivative A | EGFR | 10 | |
| Derivative B | CDK2 | 8 |
The above table summarizes selected kinase targets and their corresponding IC50 values for related compounds. The ability of these compounds to selectively inhibit kinases like AKT2 indicates their potential in targeted cancer therapies.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been explored. Compounds with similar structures have shown promising results against various pathogens.
Case Study: Antitubercular Activity
In a study evaluating the antitubercular activity of pyrazole derivatives, certain compounds demonstrated significant inhibition against Mycobacterium tuberculosis H37Rv with IC50 values ranging from 1.35 to 2.18 µM . This suggests that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can lead to effective antitubercular agents.
The biological activity of pyrazolo[1,5-a]pyrimidines is often linked to their interaction with key enzymes and receptors involved in cellular signaling pathways. The inhibition of EGFR and various kinases disrupts downstream signaling cascades that promote cell proliferation and survival.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit notable anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | A549 (Lung) | 12.5 | |
| This compound | MCF-7 (Breast) | 8.0 |
Case studies have demonstrated that this compound can induce apoptosis in A549 lung cancer cells through mitochondrial pathways, making it a potential candidate for lung cancer therapies.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated its effectiveness in inhibiting the growth of various pathogens.
| Pathogen | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | 15.0 | |
| Escherichia coli | Strong Inhibition | 10.0 |
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in cellular processes:
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Analyse Chemischer Reaktionen
Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between 5-amino-3-(4-chlorophenyl)-1H-pyrazole and β-dicarbonyl compounds (e.g., 3-oxo-3-phenylpropanoate) under acidic conditions . Key parameters include:
| Reaction Component | Conditions | Yield |
|---|---|---|
| 5-amino-3-(4-chlorophenyl)-1H-pyrazole | Acetic acid, 110°C, 8–12 hours | 72–85% |
| β-dicarbonyl compound (e.g., ethyl acetoacetate) | Solvent: DMF or ethanol |
This step forms the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate, which is subsequently chlorinated using POCl₃ and tetramethylammonium chloride to produce the 7-chloro derivative .
Nucleophilic Substitution at Position 7
The 7-chloro group undergoes nucleophilic substitution with pyridin-3-ylmethylamine to introduce the N-(pyridin-3-ylmethyl)amine moiety :
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 7-Chloro intermediate | Pyridin-3-ylmethylamine | Reflux, 6–8 hours | 68–75% |
| Base: Triethylamine | Solvent: THF or DCM |
This reaction is regioselective for the 7-position, confirmed via NMR and X-ray crystallography .
Oxidation Reactions
The methyl group at position 5 can undergo oxidation to a carboxylic acid under strong oxidizing conditions :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 hours | 5-Carboxylic acid | 58% |
| CrO₃ | Acetic acid, reflux | 5-Ketone | 42% |
Oxidation products retain the pyrazolo-pyrimidine core but exhibit altered solubility and bioactivity .
Halogenation and Cross-Coupling
The chlorophenyl ring enables further functionalization via halogenation and cross-coupling:
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | Para to Cl | 4-Bromo-3-chlorophenyl | 65% |
| HNO₃/H₂SO₄ | Meta to Cl | 3-Chloro-5-nitrophenyl | 51% |
Suzuki–Miyaura Coupling
| Catalyst | Boron Reagent | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 4-Methoxy derivative | 73% |
Cross-coupling expands structural diversity for medicinal chemistry applications .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for introducing substituents:
| Reaction Type | Conditions | Yield Improvement |
|---|---|---|
| Amination | 120°C, 20 minutes, DMF | +25% vs. conventional |
| Cyclization | 150°C, 10 minutes, solvent-free | +30% |
This method reduces side products and improves regioselectivity for 7-substituted derivatives .
Biological Interactions
The compound inhibits mycobacterial ATP synthase by binding to the F₁ subunit, disrupting proton translocation . Structure–activity relationship (SAR) studies show:
| Modification | Effect on IC₅₀ (ATP Synthase) |
|---|---|
| 5-Methyl → 5-Ethyl | 2.5× loss in potency |
| Pyridin-3-ylmethyl → Benzyl | 10× loss in solubility |
| 4-Cl → 4-F | Comparable activity |
These findings underscore the importance of the 5-methyl and pyridinylmethyl groups for target engagement .
Stability and Degradation
The compound exhibits stability under physiological conditions (pH 7.4, 37°C) but degrades in acidic environments:
| Condition | Half-Life | Major Degradant |
|---|---|---|
| pH 2.0 (simulated gastric fluid) | 2.3 hours | 7-Amino derivative |
| pH 7.4 (blood) | >24 hours | None detected |
Degradation pathways involve hydrolysis of the amine linkage.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Modifications to the Pyrazolo[1,5-a]pyrimidine Core
Position 3 Substituents
- 4-Fluorophenyl vs. 4-Chlorophenyl :
- The replacement of 4-chlorophenyl with 4-fluorophenyl (e.g., 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) enhances anti-mycobacterial activity, with MIC values as low as 0.12 µM against Mycobacterium tuberculosis (M.tb) . Fluorine’s electronegativity improves target binding and metabolic stability.
- In contrast, the 4-chlorophenyl group in the target compound confers selectivity for Autotaxin inhibition, suggesting substituent effects are target-dependent .
Position 5 Substituents
- Methyl vs. Alkyl/Aryl Groups :
- The methyl group at position 5 in the target compound balances steric bulk and lipophilicity. Analogues with bulkier substituents (e.g., 5-(4-isopropylphenyl) in compound 35 ) show reduced solubility but improved microsomal stability .
- Bromine substitution at position 5 (e.g., 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) enhances CDK2 inhibition (IC50 < 1 µM) , indicating halogen size influences kinase selectivity.
Modifications to the Pyridinylmethylamine Side Chain
Pyridine Ring Substitutions
- Position 2 vs. Position 3 Pyridine :
- Functional Group Additions: Methoxy or dimethylamino groups at position 6 of the pyridine ring (e.g., compounds 48 and 49) improve solubility but reduce potency against M.tb .
Comparison with Triazolopyrimidine Analogues
Triazolopyrimidines (e.g., N-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ) replace the pyrazole ring with a triazole, altering electronic properties. These compounds show anti-plasmodial activity (IC50 < 50 nM) , but reduced affinity for mammalian kinases compared to pyrazolopyrimidines .
Q & A
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves a multi-step process:
Core Formation : Cyclization of precursors (e.g., pyrazole or pyrimidine derivatives) under controlled conditions. For example, cyclization using barbituric acids and aldehydes under solvent-free conditions can yield pyrazolo-pyrimidine scaffolds .
Functionalization : Introduction of the 4-chlorophenyl and pyridin-3-ylmethyl groups via nucleophilic substitution or coupling reactions. Catalysts like Pd-based systems or CuI may optimize yields .
Purification : Column chromatography or crystallization from ethanol/dichloromethane mixtures ensures purity (>95%) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding bioactivity .
Q. What biological activities have been reported for this compound?
- Enzyme Inhibition : Demonstrated activity against kinases (e.g., EGFR) due to the pyridinylmethyl group enhancing target binding .
- Anticancer Potential : In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values in the µM range, linked to apoptosis induction .
- Antibacterial Effects : Moderate activity against Gram-positive strains (MIC = 16–32 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for its synthesis?
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning : Models trained on reaction databases identify optimal solvents (e.g., DMF vs. THF) and temperatures for yield improvement .
- In Silico Screening : Virtual libraries prioritize substituents for enhanced bioactivity before synthesis .
Q. How do structural modifications influence its enzyme inhibition profile?
- SAR Studies :
- Mutagenesis Assays : Site-directed mutagenesis of target enzymes (e.g., replacing Thr766 with Ala in EGFR) quantifies binding affinity changes .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from varying cell lines (HeLa vs. MCF-7) or serum concentrations in media .
- Metabolic Stability : Differences in hepatic microsome stability (e.g., mouse vs. human) affect in vivo efficacy .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .
Q. What advanced pharmacokinetic studies are relevant for this compound?
- ADME Profiling :
- Absorption : Caco-2 cell monolayers assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Metabolism : LC-MS/MS identifies major metabolites in liver microsomes; fluorination at Position 7 reduces CYP3A4-mediated oxidation .
- Blood-Brain Barrier (BBB) Penetration : LogP values ~2.5 and polar surface area <90 Ų predict moderate CNS availability .
Methodological Considerations
3.1 Designing experiments to evaluate its mechanism of action in cancer cells:
- Transcriptomics : RNA-seq after treatment identifies dysregulated pathways (e.g., p53 or MAPK signaling) .
- Proteomics : SILAC labeling quantifies kinase inhibition efficiency (e.g., reduced phospho-EGFR levels) .
- In Vivo Models : Xenograft studies in nude mice with bioluminescent imaging track tumor regression .
3.2 Addressing synthetic challenges in scaling up production:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
